Anticancer agent 142
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Overview
Description
Anticancer agent 142 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 142 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method offers several advantages, including better heat and mass transfer, improved process control, and safety. Continuous flow synthesis allows for the integration of in-line analysis and purification tools, ensuring consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 142 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications in cancer therapy. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
Anticancer agent 142 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: It is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and metastasis.
Medicine: It is being explored as a potential therapeutic agent in clinical trials for various types of cancer, including breast, lung, and colon cancer.
Industry: It is used in the development of new anticancer drugs and formulations, contributing to the advancement of cancer treatment options
Mechanism of Action
The mechanism of action of Anticancer agent 142 involves multiple pathways and molecular targets. It primarily exerts its effects by:
Inhibiting Cell Proliferation: It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
Inducing Apoptosis: It triggers programmed cell death in cancer cells through the activation of specific apoptotic pathways.
Targeting Molecular Pathways: It targets key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, leading to the inhibition of tumor growth and metastasis
Comparison with Similar Compounds
Anticancer agent 142 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Some similar compounds include:
Paclitaxel: A plant-based anticancer drug known for its ability to stabilize microtubules and inhibit cell division.
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, preventing DNA synthesis and cell replication.
Benzimidazole Derivatives: These compounds have potent anticancer activity due to their ability to bind to different drug targets involved in cancer progression .
This compound stands out due to its unique combination of high efficacy, specific molecular targets, and potential for reduced side effects compared to other anticancer agents.
Properties
Molecular Formula |
C13H14BrF2N2O7PS2 |
---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
[[3-bromo-5-carbamoyl-7-(3-sulfamoylpropoxy)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C13H14BrF2N2O7PS2/c14-9-7-4-6(12(17)19)5-8(25-2-1-3-28(18,23)24)10(7)27-11(9)13(15,16)26(20,21)22/h4-5H,1-3H2,(H2,17,19)(H2,18,23,24)(H2,20,21,22) |
InChI Key |
PWHDUPBMMZXPOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(S2)C(F)(F)P(=O)(O)O)Br)OCCCS(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
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